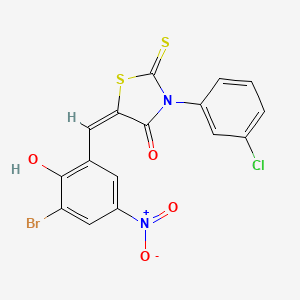

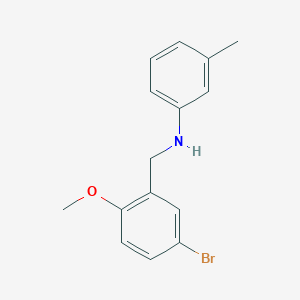

5-(diphenylmethyl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

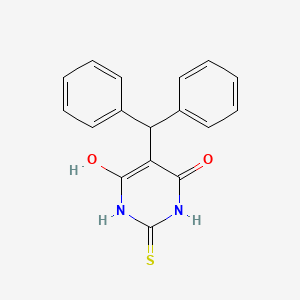

The synthesis of derivatives closely related to "5-(diphenylmethyl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" involves multiple steps, including the condensation of appropriate precursors. For example, derivatives have been synthesized through reactions involving methyl phenylacetate or diethyl malonate with phenyl isothiocyanate and sodium hydride in DMF solution, leading to various 6-acylthio derivatives showing significant pharmacological activities (Ranise et al., 1994). These synthetic approaches underline the versatility of the pyrimidinone backbone in generating compounds with potential biological activities.

Mécanisme D'action

Target of Action

CBDivE_005308, also known as Cannabidiol (CBD), primarily targets the cannabinoid receptors of the endocannabinoid system within the body . These receptors include cannabinoid receptors 1 and 2 (CB1 and CB2) which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

CBD acts on cannabinoid receptors, causing a series of physiological responses It is known that cbd interacts with cb receptors, leading to changes in neurotransmitter release . This interaction can regulate cognition, pain sensation, appetite, memory, sleep, immune function, and mood .

Biochemical Pathways

CBD’s interaction with the endocannabinoid system affects various biochemical pathways. For instance, it has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic, and has shown neuroprotective, anti-inflammatory, and antioxidant activity .

Pharmacokinetics

The pharmacokinetics of CBD involves its absorption, distribution, metabolism, and excretion (ADME). CBD dose, route of administration, and diet are major determinants of CBD pharmacokinetics . Oral routes provide higher bioavailability and nanotechnology formulations offer a faster onset . A higher CBD dose is associated with higher Cmax, AUC0-t, and AUC0-inf .

Result of Action

The molecular and cellular effects of CBD’s action are diverse, given its interaction with multiple physiological targets. It has shown promise in managing seizures associated with certain syndromes and providing symptomatic relief of moderate to severe neuropathic pain or other painful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBD. Factors such as pH, temperature, and salinity can impact the growth, metabolisms, and dechlorination activities of organisms that interact with CBD . Moreover, a higher ratio of female participants was associated with lower Tmax in oral administration and higher Cmax .

Propriétés

IUPAC Name |

5-benzhydryl-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-15-14(16(21)19-17(22)18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWIWVMDBAGZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC(=S)NC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)

![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)

![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)

![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)

![4-allyl-1-[3-(2-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5018966.png)

![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)

![3-ethyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018997.png)

![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)

![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)